molecular formula C13H13N3O3 B2994503 Cyclopropyl(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1428347-58-3

Cyclopropyl(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2994503
CAS No.: 1428347-58-3
M. Wt: 259.265
InChI Key: BQDXAXQVEKUHPK-UHFFFAOYSA-N
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Description

Cyclopropyl(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone, also known as CP-94,253, is a chemical compound that has been extensively studied for its potential therapeutic applications in the field of neuroscience. It belongs to the class of drugs known as selective serotonin reuptake inhibitors (SSRIs), which are commonly used to treat depression and anxiety disorders. In

Scientific Research Applications

Photochemical Applications

The photochemical behavior of 1,3,4-oxadiazoles with furan, a structural motif related to the compound , has been studied, demonstrating novel photo-induced acylation reactions. The interaction between oxadiazoles and furan under photochemical conditions leads to the formation of cycloadducts and acylfurans, indicating a potential for creating complex heterocyclic structures through photochemistry (Tsuge, Oe, & Tashiro, 1973).

Catalytic Synthesis

In the realm of catalysis, the furan-2-yl(phenyl)methanol, closely related to our compound of interest, undergoes aza-Piancatelli rearrangement under catalytic conditions to afford cyclopentenone derivatives. This transformation showcases the compound's utility in catalyzed reactions, facilitating the synthesis of structurally complex and valuable organic molecules with high selectivity and yield (Reddy et al., 2012).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds via cycloaddition reactions demonstrates the versatility of cyclopropyl and furan-containing compounds. These methodologies provide access to a wide range of heterocyclic structures, including pyrazolines and oxadiazoles, which are important in medicinal chemistry and material science. For instance, the synthesis of trans-4,5-disubstituted cyclopentenones from furan-2-yl(phenyl)methanone through smooth aza-Piancatelli rearrangement highlights the utility of furan derivatives in constructing complex molecular architectures (Demir et al., 2004).

Properties

IUPAC Name

cyclopropyl-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c17-13(8-3-4-8)16-6-9(7-16)12-14-11(15-19-12)10-2-1-5-18-10/h1-2,5,8-9H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDXAXQVEKUHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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